Isocorynoxeine

概要

説明

この化合物は、抗高血圧、鎮静、神経保護効果など、さまざまな薬理作用で知られています。 .

2. 製法

合成経路と反応条件: 7-イソコリノキセインの合成には、植物材料の抽出から始まるいくつかのステップが含まれます。主な方法は、クロマトグラフィー技術を使用して植物抽出物から化合物を分離することです。 反応条件は通常、メタノールや水などの溶媒の使用が含まれ、プロセスは室温で行われます。 .

工業的生産方法: 7-イソコリノキセインの工業的生産はまだ初期段階です。主な方法は、高度なクロマトグラフィー技術を使用して、カギカズラから大量に抽出することです。 このプロセスは、化合物の高収率と純度を確保するために最適化されています。 .

3. 化学反応解析

反応の種類: 7-イソコリノキセインは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどがあります。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換: ハロゲン、アルキル化剤.

主な生成物: これらの反応から生成される主な生成物には、さまざまな薬理作用を示す7-イソコリノキセインの誘導体が含まれます。 .

4. 科学研究への応用

7-イソコリノキセインは、以下を含む幅広い科学研究への応用があります。

化学: 他のインドールアルカロイドの合成の前駆体として使用されます。

生物学: 神経伝達物質受容体との相互作用など、さまざまな生体経路に対する影響について研究されています。

医学: 高血圧、神経変性疾患、その他の病気の治療における潜在的な使用について調査されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isocorynoxeine involves several steps, starting from the extraction of the plant material. The primary method includes the use of chromatographic techniques to isolate the compound from the plant extract. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out at room temperature .

Industrial Production Methods: Industrial production of 7-Isocorynoxeine is still in its nascent stages. The primary method involves large-scale extraction from Uncaria rhynchophylla using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

化学反応の分析

Types of Reactions: 7-Isocorynoxeine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of 7-Isocorynoxeine, which exhibit different pharmacological activities .

科学的研究の応用

Neuroprotective Effects

Isocorynoxeine has been extensively studied for its neuroprotective properties, particularly in the context of ischemic conditions. Research indicates that this compound exhibits significant neuroprotective effects against glutamate-induced cell death in HT22 cells, a model for neuronal injury. The compound's metabolites also contribute to this protective effect, although some metabolites show weaker activity compared to the parent compound .

Table 1: Neuroprotective Activity of this compound and Its Metabolites

| Compound | Neuroprotective Activity | Notes |

|---|---|---|

| This compound | High | Effective against glutamate toxicity |

| M-3 | Low | Weak neuroprotective activity |

| M-6 | Low | Weak neuroprotective activity |

| M-7 | Low | Weak neuroprotective activity |

| M-10 | Low | Weak neuroprotective activity |

Vasodilatory Effects

This compound has demonstrated endothelium-independent vasodilatory effects, making it a candidate for treating cardiovascular conditions. In studies involving isolated rat aortic rings, this compound induced relaxation, suggesting its potential as a therapeutic agent for hypertension and related vascular disorders . The underlying mechanisms involve modulation of calcium channels and nitric oxide pathways.

Table 2: Vasodilatory Effects of this compound

| Study Reference | Methodology | Findings |

|---|---|---|

| Isolated rat aorta | Induced significant vasodilation | |

| UPLC-MS analysis | Confirmed pharmacokinetics in plasma |

Antihypertensive Applications

The antihypertensive properties of this compound have been linked to its ability to lower blood pressure through vasodilation and modulation of vascular resistance. Clinical applications are noted in traditional medicine practices in China and Japan, where formulations containing Uncaria are used for managing hypertension and stroke .

Table 3: Antihypertensive Effects of this compound

| Study Reference | Population Studied | Outcome |

|---|---|---|

| Rats | Significant reduction in blood pressure | |

| Human subjects (clinical use) | Observed efficacy in hypertensive patients |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application. Studies indicate that this compound undergoes extensive metabolism primarily in the liver, with cytochrome P450 enzymes playing a significant role in its biotransformation . Key metabolites such as 18.19-dehydrocorynoxinic acid and 5-oxoisocorynoxeinic acid have been identified as predominant forms in circulation.

Table 4: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Major Metabolites | 18.19-dehydrocorynoxinic acid |

| 5-oxoisocorynoxeinic acid | |

| Metabolic Enzymes | CYP2C19, CYP3A4, CYP2D6 |

作用機序

7-イソコリノキセインの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。主に、気分、認知、知覚の調節に関与する5-HT2A受容体の阻害剤として機能します。 この阻害は、鎮静および神経保護効果に関連する受容体媒介電流応答の減少につながります。 . さらに、7-イソコリノキセインはL型カルシウムチャネルを阻害し、血管拡張および抗高血圧効果をもたらします。 .

6. 類似の化合物との比較

7-イソコリノキセインは、以下のような他のインドールアルカロイドと構造的に似ています。

- リシンフィリン

- コリノキセイン

- イソリシンフィリン

ユニークさ: 7-イソコリノキセインを際立たせているのは、5-HT2A受容体の特異的な阻害と強力な血管拡張作用です。 他の類似の化合物も神経保護および抗高血圧特性を示しますが、7-イソコリノキセインのこれらの効果のユニークな組み合わせは、薬理学的研究における重要な化合物となっています。 .

類似化合物との比較

7-Isocorynoxeine is structurally similar to other indole alkaloids, such as:

- Rhynchophylline

- Corynoxeine

- Isorhynchophylline

Uniqueness: What sets 7-Isocorynoxeine apart is its specific inhibition of the 5-HT2A receptor and its potent vasodilatory effects. While other similar compounds also exhibit neuroprotective and antihypertensive properties, 7-Isocorynoxeine’s unique combination of these effects makes it a compound of significant interest in pharmacological research .

生物活性

Isocorynoxeine is an alkaloid derived from various plant species, particularly those belonging to the family of Uncaria. This compound has garnered attention in pharmacological research due to its diverse biological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. This article explores the biological activity of this compound through a review of relevant studies, case reports, and experimental findings.

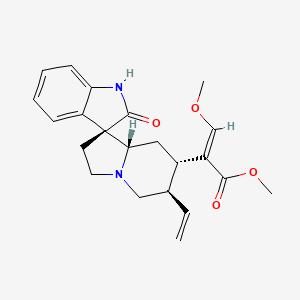

Chemical Structure and Properties

This compound is chemically classified as a tetracyclic oxindole alkaloid. Its structure can be represented as follows:

This compound exhibits a complex arrangement that contributes to its interaction with various biological targets.

Biological Activities

1. Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of this compound. For instance, a study published in PubMed Central reported that this compound showed significant neuroprotective activity in HT22 cell assays. The compound was found to reduce oxidative stress and improve cell viability in neuronal cells exposed to toxic agents .

2. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various experimental models. Research indicates that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. For example, studies have shown that this compound reduces levels of TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

3. Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. It was noted to inhibit cell proliferation effectively and induce cell cycle arrest in the G0/G1 phase .

Table 1: Summary of Biological Activities of this compound

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Activity : this compound acts as a free radical scavenger, thereby protecting cells from oxidative damage.

- Modulation of Signaling Pathways : The compound influences various signaling pathways, including NF-κB and MAPK pathways, which are critical in inflammation and cancer progression.

- Interaction with Receptors : Research indicates that this compound may activate nuclear receptors such as PXR (Pregnane X Receptor), which plays a role in drug metabolism and detoxification processes .

特性

IUPAC Name |

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGVMUWMAGNSY-VKCGGMIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317164 | |

| Record name | Isocorynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51014-29-0 | |

| Record name | Isocorynoxeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51014-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorynoxeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYNOXEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。